molecular formula C16H16ClNO2 B5715283 N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B5715283
M. Wt: 289.75 g/mol
InChI Key: KRHCUDNFCMNCAK-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with 4-methoxyphenylacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired acetamide compound. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Similar structure but lacks the methoxy group.

    N-(4-methoxyphenyl)acetamide: Similar structure but lacks the chlorophenyl group.

    N-(4-bromophenyl)methyl-2-(4-methoxyphenyl)acetamide: Similar structure with a bromine atom instead of chlorine.

Uniqueness

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-20-15-8-4-12(5-9-15)10-16(19)18-11-13-2-6-14(17)7-3-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHCUDNFCMNCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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